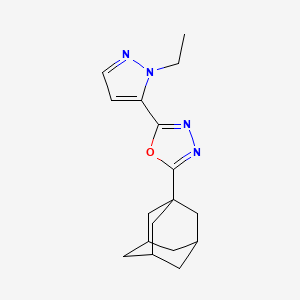

2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole

Description

Properties

CAS No. |

1005694-01-8 |

|---|---|

Molecular Formula |

C17H22N4O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-(1-adamantyl)-5-(2-ethylpyrazol-3-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C17H22N4O/c1-2-21-14(3-4-18-21)15-19-20-16(22-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h3-4,11-13H,2,5-10H2,1H3 |

InChI Key |

WOIDMLLYELWYGK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Biological Activity

The compound 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole is a derivative of oxadiazole that combines the structural features of adamantane and pyrazole. This unique combination has garnered attention due to its potential biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Structure and Synthesis

The synthesis of 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole typically involves the reaction of 1-adamantyl derivatives with pyrazole-based reagents under controlled conditions. The resulting compound features an adamantyl group, which is known for enhancing bioactivity due to its unique three-dimensional structure.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the low micromolar range. The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole | MCF-7 | 10.38 | Apoptosis induction |

| Related oxadiazole derivatives | U-937 | 0.75 | Caspase activation |

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented extensively. Compounds similar to 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole have shown promising results against both bacterial and fungal strains. For example, thiazole-substituted oxadiazoles exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

| Compound Type | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole-substituted oxadiazoles | Bacterial | < 50 µg/mL |

| Oxadiazole derivatives | Fungal | < 25 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Studies suggest that derivatives can significantly reduce inflammation markers in vitro and in vivo models .

Case Studies

In a notable case study involving a series of adamantyl derivatives, the compound demonstrated selective inhibition against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant for diabetes treatment. The study highlighted structure–activity relationships (SAR) indicating that modifications to the adamantyl and pyrazole moieties could enhance potency and selectivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties:

Compounds similar to 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole have demonstrated antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways .

Anti-inflammatory Effects:

Research indicates that oxadiazole derivatives can modulate inflammatory responses, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory activity is typically assessed using in vitro assays measuring cytokine production .

Biological Research

Enzyme Inhibition:

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, adamantyl-substituted compounds have been studied for their ability to inhibit human 11β-hydroxysteroid dehydrogenase type 1, an enzyme linked to diabetes and metabolic syndrome .

Biochemical Studies:

Due to its unique structure, 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole can be utilized in biochemical assays to study interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a fluorescent probe for studying cellular processes is also being explored .

Polymer Development:

The compound's unique properties may allow it to be incorporated into polymer matrices to enhance mechanical strength or thermal stability. Research into its use as an additive in coatings or composite materials is ongoing, with preliminary results suggesting improved performance characteristics compared to conventional materials .

Case Study 1: Anticancer Screening

A series of oxadiazole derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The results indicated that compounds with adamantyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study employed MTT assays to quantify cell viability post-treatment.

Case Study 2: Antimicrobial Evaluation

In a comparative study of several oxadiazole derivatives against common bacterial strains, 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used as controls.

Chemical Reactions Analysis

Functionalization at the Oxadiazole Ring

The 1,3,4-oxadiazole core undergoes nucleophilic substitution and electrophilic reactions:

-

Nucleophilic Attack : The sulfur atom in thiol derivatives reacts with quinone intermediates (e.g., catechol derivatives) via 1,4-thia-Michael addition (Fig. 4, ).

-

Electrophilic Substitution : The adamantyl group stabilizes the ring, directing electrophiles to the pyrazole moiety.

Example Reaction Pathway :

-

Oxidation of catechol to ortho-quinone using laccase.

-

Thiol group in 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with quinone to form aryl thioethers .

Biological Interaction Mechanisms

The compound interacts with biological targets such as peptide deformylase (PDF), a key bacterial enzyme. Docking studies reveal:

-

Binding Affinity : Hydrogen bonding between the oxadiazole ring and Arg<sup>49</sup>, His<sup>132</sup> residues (Fig. 3, ).

-

Structure-Activity Relationship (SAR) : Adamantyl enhances lipophilicity, improving membrane permeability.

| Target | Interaction Type | Biological Effect |

|---|---|---|

| Peptide deformylase | Hydrogen bonding | Inhibition of bacterial protein synthesis |

| COX-2 enzyme | Hydrophobic interactions | Anti-inflammatory potential (theoretical) |

Stability and Degradation

The compound demonstrates stability under acidic conditions but undergoes hydrolysis in strongly alkaline environments:

-

Degradation Pathway : Cleavage of the oxadiazole ring at pH > 10, forming hydrazide and carboxylic acid derivatives.

-

Thermal Stability : Stable up to 250°C, with decomposition observed at higher temperatures (TGA data).

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

Key Spectroscopic Data

-

IR : Peaks at 1634 cm<sup>-1</sup> (C=N) and 1446 cm<sup>-1</sup> (C–O) confirm oxadiazole formation .

-

<sup>1</sup>H NMR : Adamantyl protons appear as a singlet at δ 1.7–2.1 ppm; pyrazole protons resonate at δ 6.2–7.8 ppm.

-

Mass Spec : Molecular ion peak at m/z 368 (M<sup>+</sup>) aligns with the molecular formula C<sub>20</sub>H<sub>24</sub>N<sub>4</sub>O.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantyl-Containing Oxadiazoles

Adamantyl-substituted oxadiazoles are notable for their enhanced stability and bioactivity. Key examples include:

Comparison: The target compound’s pyrazole substituent may improve target specificity compared to chloromethyl derivatives.

Pyrazole-Substituted Oxadiazoles

Pyrazole-oxadiazole hybrids are explored for fungicidal and herbicidal activities:

Comparison : Pyrazole substitution in oxadiazoles is linked to fungicidal activity via SDH inhibition . The target compound’s adamantyl group may offer prolonged activity compared to benzylthio derivatives.

Phenyl/Halophenyl-Substituted Oxadiazoles

Electron-withdrawing substituents enhance antibacterial and anticancer activities:

Comparison : Halogenated phenyl groups improve antibacterial potency, but the target compound’s adamantyl group may offer broader-spectrum activity due to increased lipophilicity.

Thioether-Linked Oxadiazoles

Thioether derivatives exhibit herbicidal and fungicidal effects:

Comparison : Thioether groups enable redox interactions, but the target compound’s adamantyl group could improve environmental stability .

Anti-Inflammatory Oxadiazoles

Adamantyl and nitro-substituted derivatives show promise:

Comparison : Adamantyl derivatives may outperform phenyl-based anti-inflammatory agents in potency and duration .

Preparation Methods

Pyrazole Ring Synthesis

The 1-ethyl-1H-pyrazol-5-yl group is synthesized via cyclocondensation of 1,3-diketones with ethylhydrazine. For example, reacting acetylacetone with ethylhydrazine in ethanol under reflux forms 1-ethyl-3,5-dimethyl-1H-pyrazole, which is subsequently functionalized at the 5-position. Alternatively, benzoylacetone derivatives yield aryl-substituted pyrazoles.

Key Reaction Conditions :

1,3,4-Oxadiazole Formation

The oxadiazole ring is constructed via cyclization of a diacylhydrazide intermediate. A representative method involves:

-

Hydrazide Preparation : Reacting ethyl 1-ethyl-1H-pyrazole-5-carboxylate with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.

-

Cyclization : Treating the hydrazide with a carbonyl source (e.g., triphosgene or phosphorus oxychloride) under dehydrating conditions.

Example Protocol :

Adamantyl Group Introduction

The adamantyl group is introduced via nucleophilic substitution or coupling reactions. A patented method employs 1-adamantyl bromide and the oxadiazole intermediate in the presence of potassium carbonate:

Procedure :

-

Oxadiazole intermediate (5 mmol) + 1-adamantyl bromide (5.5 mmol) + K₂CO₃ (6 mmol) in acetonitrile (25 mL).

Critical Factors :

Comparative Analysis of Methods

Table 1. Synthesis Routes and Yields

Research Findings and Optimization

Solvent Impact

Catalytic Additives

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,3,4-oxadiazole derivatives containing adamantyl and pyrazole moieties?

- Answer : The synthesis typically involves multi-step routes starting with condensation reactions. For example, cyclization of substituted hydrazides using reagents like phosphorus oxychloride (POCl₃) at 120°C is a common strategy . Ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate are frequently used as precursors for pyrazole intermediates. Yields vary significantly (27–83%) depending on substituents and reaction conditions, with NMR (¹H, ¹³C) and HRMS employed for structural validation .

Q. Which analytical techniques are critical for characterizing 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole?

- Answer :

- Spectroscopy : ¹H/¹³C NMR (chemical shifts and coupling constants for adamantyl protons at δ ~1.7–2.1 ppm and pyrazole protons at δ ~6.5–8.0 ppm) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 3 ppm error) .

- Crystallography : Single-crystal X-ray diffraction (monoclinic system, space group P2₁/c) resolves bond angles and steric effects from bulky adamantyl groups .

Advanced Research Questions

Q. How does the adamantyl group influence the bioactivity of 1,3,4-oxadiazole derivatives?

- Answer : The adamantyl group enhances lipophilicity, improving membrane permeability and target binding. In fungicidal studies, derivatives with adamantyl substituents showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, attributed to hydrophobic interactions with succinate dehydrogenase (SDH) enzymes . Molecular docking (PDB: 2FBW) revealed key hydrogen bonding between the oxadiazole carbonyl and SDH’s Arg43 residue .

Q. What contradictions exist in reported bioactivity data for 1,3,4-oxadiazole derivatives, and how can they be resolved?

- Answer : Discrepancies in antifungal vs. herbicidal efficacy arise from substituent-dependent mechanisms. For example:

- Fungicidal Activity : Electron-withdrawing groups (e.g., -CF₃) enhance SDH inhibition .

- Herbicidal Activity : Bulky substituents (e.g., 4-bromobenzyl) induce bleaching effects via chloroplast disruption .

- Tuberculostatic Activity : Derivatives with nitro groups showed moderate M. tuberculosis inhibition (MIC = 12.5–50 µg/mL), but resistance profiles vary across strains .

- Resolution : Structure-activity relationship (SAR) studies and in vitro/in vivo cross-validation are recommended.

Q. Can computational methods predict the scintillation properties of adamantyl-containing oxadiazoles?

- Answer : While the specific compound is unreported, analogous oxadiazoles (e.g., BPBD) are used as primary dopants in scintillators due to high radiation stability and fluorescence quantum yield . Density functional theory (DFT) simulations can model π→π* transitions and exciton migration pathways to assess potential applications .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing pyrazole-oxadiazole hybrids?

- Answer :

Q. What are the limitations of molecular docking in studying oxadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.